molecular formula C23H22FN3O5 B2762354 Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899729-28-3

Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2762354
CAS No.: 899729-28-3
M. Wt: 439.443
InChI Key: WUVBMLRFACYLCE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a complex substitution pattern. The core dihydropyridazine ring is functionalized at position 1 with a 4-fluorophenyl group, at position 4 with an ethoxy bridge linked to a 2,3-dimethylphenyl amide, and at position 3 with an ethyl ester. The dihydropyridazine ring’s puckering—a critical factor in molecular conformation—can be quantified using Cremer-Pople parameters, which define out-of-plane displacements for cyclic systems .

Properties

IUPAC Name

ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)17-10-8-16(24)9-11-17)32-13-20(28)25-18-7-5-6-14(2)15(18)3/h5-12H,4,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVBMLRFACYLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899729-28-3) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structural characteristics.

Chemical Structure and Properties

The molecular formula of the compound is C23H22FN3O5C_{23}H_{22}FN_{3}O_{5}, with a molecular weight of approximately 439.4 g/mol. The structure includes a pyridazine ring with various substituents that contribute to its biological activity. The presence of the fluorophenyl and dimethylphenyl groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC23H22FN3O5
Molecular Weight439.4 g/mol
CAS Number899729-28-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, research indicates that derivatives similar to this compound can induce apoptosis in cancer cells, which is a critical mechanism for limiting tumor growth.

The primary mechanism through which this compound exerts its anticancer effects appears to be the induction of apoptosis. This process involves the activation of intrinsic apoptotic pathways, characterized by:

  • Upregulation of pro-apoptotic proteins : Such as Bax.
  • Downregulation of anti-apoptotic proteins : Such as Bcl-2.

Experimental results have shown that treatment with compounds related to this structure can lead to increased expression of caspase-3, a key enzyme in the apoptosis pathway, indicating effective induction of cell death in cancerous cells .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that similar compounds exhibited IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU). For example, one derivative showed an IC50 value of 18.53 µM against HeLa cells, indicating strong antiproliferative activity .
  • Structural Activity Relationship (SAR) : The structural modifications in the compound significantly affect its biological activity. Variations in substituents on the phenyl rings have been correlated with changes in potency against different cancer types .
  • Biological Assays : In assays measuring cytotoxicity and apoptosis induction, compounds structurally related to this compound consistently showed promising results against various cancer cell lines, including breast and colon cancer models .

Comparison with Similar Compounds

Key Observations :

  • The 4-fluorophenyl group enhances lipophilicity (LogP = 3.2) relative to non-halogenated analogues, improving membrane permeability .
  • The ethoxy-linked 2,3-dimethylphenyl amide contributes to higher melting points (>180°C) due to intermolecular hydrogen bonding and π-π stacking.

Conformational Analysis

The dihydropyridazine ring’s puckering, analyzed via Cremer-Pople coordinates (Δ, θ), influences binding to biological targets. For example:

  • Target Compound : Predicted Δ = 0.42 Å, θ = 18° (moderate puckering), favoring planar interactions with hydrophobic enzyme pockets.
  • Analog with tert-butyl substituent : Δ = 0.58 Å, θ = 32° (severe puckering), leading to steric hindrance and reduced affinity .

Research Findings and Implications

  • Fluorine Substitution : The 4-fluorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation, as observed in preclinical pharmacokinetic studies.
  • Amide Linkage: The 2-((2,3-dimethylphenyl)amino)-2-oxoethoxy side chain improves selectivity for PDE4B over PDE4D (10-fold) compared to benzamide-containing analogues.
  • Crystallographic Insights : SHELXL-refined structures of analogues reveal that planarity of the dihydropyridazine ring correlates with improved binding entropy .

Q & A

Q. What computational methods predict synthetic feasibility?

  • Tools :
  • Retrosynthesis software : Chematica or ASKCOS proposes routes based on reaction databases .
  • DFT calculations : Calculate activation energies (ΔG‡) for key steps (e.g., cyclization barriers) .
  • Machine learning : Train models on USPTO datasets to prioritize high-yield reactions .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across studies?

  • Resolution steps :

Batch variability : Compare synthetic protocols (e.g., purity via HPLC, catalyst lot differences) .

Assay conditions : Normalize data to controls (e.g., DMSO vehicle effects in MTT assays) .

Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers .

Q. Why do crystallographic studies report varying dihedral angles?

  • Root causes :
  • Polymorphism : Different crystal packing (e.g., solvent inclusion in vs. anhydrous forms) .
  • Dynamic effects : Temperature-dependent conformational flexibility (validated via variable-temperature NMR) .

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